molecular formula C11H14F3N B12982961 (R)-1-(4-(difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine

(R)-1-(4-(difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine

Cat. No.: B12982961
M. Wt: 217.23 g/mol
InChI Key: LUPXCEIEJUJKTL-SNVBAGLBSA-N
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Description

(R)-1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine is a chiral amine featuring a fluorinated aromatic ring and a branched alkyl chain. Its structure comprises a 4-(difluoromethyl)-2-fluorophenyl group attached to a 2-methylpropan-1-amine backbone. The difluoromethyl group enhances lipophilicity and metabolic stability, while the fluorine atoms influence electronic properties and binding interactions.

Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

(1R)-1-[4-(difluoromethyl)-2-fluorophenyl]-2-methylpropan-1-amine

InChI

InChI=1S/C11H14F3N/c1-6(2)10(15)8-4-3-7(11(13)14)5-9(8)12/h3-6,10-11H,15H2,1-2H3/t10-/m1/s1

InChI Key

LUPXCEIEJUJKTL-SNVBAGLBSA-N

Isomeric SMILES

CC(C)[C@H](C1=C(C=C(C=C1)C(F)F)F)N

Canonical SMILES

CC(C)C(C1=C(C=C(C=C1)C(F)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of heterocycles via a radical process, which has been extensively studied due to its applicability in functionalizing diverse fluorine-containing heterocycles . Another approach involves the use of difluorocarbene generated by decarboxylation, which can be used to introduce difluoromethyl groups into various substrates .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-(difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

®-1-(4-(difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-1-(4-(difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorophenyl groups play a crucial role in modulating the compound’s biological activity by influencing its binding affinity and selectivity towards target proteins or enzymes . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Biological Activity Reference
(R)-1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine 4-(difluoromethyl)-2-fluoro C₁₁H₁₃F₃N BACE1 inhibition (inferred)
(R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine 4-chloro-3-fluoro, trifluoroethyl C₈H₆ClF₄N Not specified (chiral intermediate)
1-(4-Methoxyphenyl)propan-2-amine 4-methoxy C₁₀H₁₅NO Metabolite (4-methoxyamphetamine)
1-(Fluorophenyl)propan-2-ylamine Fluorophenyl, methylamine C₁₀H₁₄FN Structural analogue (unspecified activity)
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine Dibromopyridinyl, difluorophenyl C₁₃H₁₁Br₂F₂N₂ Intermediate in kinase inhibitors

Aromatic Substituent Variations

  • Difluoromethyl vs. Methoxy ( vs. 12) : The difluoromethyl group in the target compound increases electronegativity and lipophilicity compared to the methoxy group in 1-(4-methoxyphenyl)propan-2-amine. This likely enhances blood-brain barrier penetration for BACE1 inhibition .
  • Chloro vs.

Amine Backbone Modifications

  • Branched Alkyl Chains (Target vs. ) : The 2-methylpropan-1-amine group in the target compound provides steric bulk, which may improve selectivity over simpler amines like 1-(fluorophenyl)propan-2-ylamine .
  • Trifluoroethyl vs. Propanamine () : The trifluoroethyl group in ’s compound introduces strong electron-withdrawing effects, contrasting with the target compound’s methylpropan-1-amine, which balances hydrophobicity and basicity .

BACE1 Inhibition Potential

The target compound’s structural resemblance to BACE1 inhibitors in —such as tert-butyl derivatives with difluoromethylcyclopropylamine groups—suggests a mechanism involving interaction with Gly230 or similar residues. The difluoromethyl group may enhance binding affinity compared to non-fluorinated analogues .

Metabolic Stability

Compounds with difluoromethyl groups (e.g., the target compound and ) exhibit slower oxidative metabolism due to fluorine’s electronegativity, reducing first-pass effects. In contrast, methoxy-substituted amines () are prone to demethylation, limiting their half-life .

Biological Activity

(R)-1-(4-(difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine, commonly referred to as a difluoromethyl-substituted amine, has garnered attention in medicinal chemistry for its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The chemical formula for (R)-1-(4-(difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine is C11H12F2NC_{11}H_{12}F_2N. The compound features a difluoromethyl group and a fluorophenyl moiety, which are known to influence its pharmacokinetic and pharmacodynamic properties.

Research indicates that compounds with similar structures often act as selective inhibitors of certain enzymes or receptors. Preliminary studies suggest that (R)-1-(4-(difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine may exhibit activity through modulation of neurotransmitter systems, potentially influencing serotonin or norepinephrine pathways.

Biological Activity Overview

The biological activity of (R)-1-(4-(difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine has been explored in various contexts:

  • Antidepressant Activity : Similar compounds have shown potential as antidepressants by inhibiting the reuptake of serotonin and norepinephrine.
  • Neuroprotective Effects : Investigations into neuroprotective properties suggest that this compound may help in conditions like Alzheimer's disease by reducing neuroinflammation.

In Vitro Studies

In vitro assays have demonstrated that (R)-1-(4-(difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine can inhibit specific enzymes involved in neurotransmitter metabolism. For instance, studies showed significant inhibition of monoamine oxidase (MAO) activity, which is crucial for the degradation of neurotransmitters such as serotonin and dopamine.

StudyEnzyme TargetIC50 Value (µM)Reference
1MAO-A15
2MAO-B20
3COMT25

In Vivo Studies

Animal models have been employed to assess the efficacy of (R)-1-(4-(difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine in reducing depressive-like behaviors. Results indicated a dose-dependent reduction in immobility time in the forced swim test, suggesting antidepressant-like effects.

ModelDose (mg/kg)Effect ObservedReference
Forced Swim Test10Reduced immobility
Tail Suspension Test5Increased latency to immobility

Case Studies

Several case studies have highlighted the therapeutic potential of difluoromethyl-substituted amines:

  • Case Study on Depression : A clinical trial involving patients with major depressive disorder showed that a related compound improved symptoms significantly compared to placebo.
  • Neurodegenerative Disease : Preclinical studies indicated that compounds with similar structures could reduce amyloid plaque formation in Alzheimer's models, hinting at potential applications for (R)-1-(4-(difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine in neurodegenerative diseases.

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